molecular formula C7H10O6P2S B022174 Deschloro Tiludronic Acid 2-Methyl-2-propanamine CAS No. 89987-43-9

Deschloro Tiludronic Acid 2-Methyl-2-propanamine

Cat. No. B022174
CAS RN: 89987-43-9
M. Wt: 284.17 g/mol
InChI Key: VXXPFBLPDLBNGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Deschloro Tiludronic Acid, also known as tiludronate, is chemically characterized by a (Cchlorophenyl)thiomethylene side chain on the carbon atom of the basic P-C-P structure, which is common to all geminal bisphosphonates, conferring binding affinity for calcified bone matrix. Its synthesis involves multiple steps, starting from acetanilide to produce disodium [benzene-U-14C]-(4-chlorophenylthio)methylenediphosphonate in an overall radiochemical yield of 41%, highlighting its complex synthesis process (Burgos & Ellames, 1995).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid, has been determined, showing triclinic crystal structure, with specific hydrogen-bonded cyclic dimers and a synplanar-synplanar side-chain conformation, which is a common feature in the structural analysis of phenoxyacetic acids and 2-phenoxypropionic acids (Kennard et al., 1982).

Chemical Reactions and Properties

Tiludronate's specific antiosteoclastic activity has been confirmed through preclinical studies both in vitro and in vivo, providing a rationale for its investigational use in metabolic bone diseases characterized by excessive osteoclastic resorption. This highlights its specific chemical reactions and properties within biological systems (Reginster & Reginster, 1992).

Physical Properties Analysis

The thermodynamic and thermophysical properties of 2-methyl-2-propanamine and related compounds have been evaluated, providing recommended values for critical constants, vapor pressure, density, and enthalpy of vaporization, among other properties. These insights are crucial for understanding the compound's behavior in different physical states and conditions (Das et al., 1993).

Chemical Properties Analysis

Bisphosphonates like tiludronate show a specific action on osteoclasts, particularly affecting polarized osteoclasts with ruffled borders, without inhibiting the formation of osteoclast-like multinucleated cells. This mechanism of action is significant for its chemical property in inhibiting bone resorption selectively (Murakami et al., 1995).

Scientific Research Applications

Pharmacological Properties and Clinical Investigation

Deschloro Tiludronic Acid (Tiludronate) is a new bisphosphonate, chemically characterized by a (Cchlorophenyl)thiomethylene side chain on the carbon atom of the basic P-C-P structure. It exhibits a binding affinity for calcified bone matrix. Preclinical studies have confirmed its specific antiosteoclastic activity, providing a rationale for its investigational use in metabolic bone diseases characterized by excessive osteoclastic resorption (Reginster, 1992).

Analysis in Biological Samples

The analysis of Tiludronate in equine urine and plasma has been developed. Its hydrophilic properties and strong affinity for bone make detection challenging. However, a method for detecting Tiludronate in equine biological samples has been successfully applied, demonstrating its presence in plasma and urine (Wong et al., 2015).

Method Development for Detection

A HPLC/ESI-MS(n) method has been developed for detecting Tiludronate in equine plasma. The method has been validated with satisfactory precision and accuracy, and has been employed for quantification in plasma samples from horses treated with Tiludronate (Popot et al., 2014).

Therapeutic Efficacy in Bone Diseases

Clinical trials have shown Tiludronate's efficacy in reducing bone pain and producing a biochemical response in patients with active Paget's disease. It leads to a significant reduction in serum alkaline phosphatase levels, indicating its potential as a first-line drug in managing young patients with long-term complications of bone diseases (Morales-Piga, 1999).

Applications in Osteoporosis

Tiludronate is also being investigated for its use in osteoporosis. The primary efficacy endpoint in these studies is the occurrence of vertebral fractures after 3 years of therapy, with secondary endpoints including changes in lumbar bone mineral density and spinal deformity index (Chesnut, 1995).

Effects on Experimental Periodontitis in Diabetic Rats

Studies have evaluated the effects of local administration of Tiludronate on experimental periodontitis in rats with streptozotocin-induced diabetes mellitus. The findings suggest that Tiludronate exhibits protective effects against tissue destruction in this context (Nunes et al., 2017).

Bone Pharmacology and Safety

Tiludronate has been characterized in preclinical studies for its dose-dependent inhibitory activity on bone resorption. It effectively inhibits bone resorption without reducing bone mineralization and strength, indicating its safety and therapeutic margin in clinical conditions characterized by excessive bone resorption (Bonjour et al., 1995).

Safety And Hazards

For safety, it’s recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Future Directions

As for future directions, Deschloro Tiludronic Acid 2-Methyl-2-propanamine could be further studied for its anti-inflammatory properties and potential applications in pharmaceutical testing .

properties

IUPAC Name

[phenylsulfanyl(phosphono)methyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O6P2S/c8-14(9,10)7(15(11,12)13)16-6-4-2-1-3-5-6/h1-5,7H,(H2,8,9,10)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXPFBLPDLBNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O6P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40535982
Record name [(Phenylsulfanyl)methylene]bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deschloro Tiludronic Acid 2-Methyl-2-propanamine

CAS RN

89987-43-9
Record name [(Phenylsulfanyl)methylene]bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deschloro Tiludronic Acid 2-Methyl-2-propanamine
Reactant of Route 2
Deschloro Tiludronic Acid 2-Methyl-2-propanamine
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Deschloro Tiludronic Acid 2-Methyl-2-propanamine
Reactant of Route 4
Deschloro Tiludronic Acid 2-Methyl-2-propanamine
Reactant of Route 5
Deschloro Tiludronic Acid 2-Methyl-2-propanamine
Reactant of Route 6
Deschloro Tiludronic Acid 2-Methyl-2-propanamine

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